molecular formula C14H8F3N B1349248 2-[3-(Trifluoromethyl)phenyl]benzonitrile CAS No. 501427-87-8

2-[3-(Trifluoromethyl)phenyl]benzonitrile

Cat. No. B1349248
M. Wt: 247.21 g/mol
InChI Key: MTFLHNLORJOMIW-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]benzonitrile is a chemical compound with the CAS Number: 501427-87-8. It has a molecular weight of 247.22 .


Molecular Structure Analysis

The molecular structure of 2-[3-(Trifluoromethyl)phenyl]benzonitrile can be represented by the linear formula C14H8F3N . The InChI code for this compound is 1S/C14H8F3N/c15-14(16,17)12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-18/h1-8H .


Chemical Reactions Analysis

While specific chemical reactions involving 2-[3-(Trifluoromethyl)phenyl]benzonitrile are not available, compounds with similar structures have been used in various chemical reactions. For instance, 2-(Trifluoromethyl)benzonitrile reacts with tert-butyl acetate in the presence of sulfuric acid to give the corresponding N-tert-butyl amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[3-(Trifluoromethyl)phenyl]benzonitrile include a molecular weight of 247.22 . Unfortunately, specific details such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Spectroelectrochemical Properties and Application in Electrochemical Technologies

The synthesis and investigation of peripherally tetra-substituted phthalocyanine bearing 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol and its metallo compounds have been explored. These compounds exhibit specific electrochemical and spectroelectrochemical properties, indicating their potential application in electrochemical technologies, such as sensors and electronic devices (Aktaş Kamiloğlu et al., 2018).

Advanced Synthesis Techniques

Research has demonstrated the effective iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation, showcasing advanced synthesis techniques in organic chemistry that enhance the production of highly specific regioisomers. This study contributes to the field of synthetic chemistry by providing more efficient pathways for producing complex organic compounds (Dunn et al., 2018).

Enhancements in Polymer Solar Cells

A study on the effects of a perfluorinated compound, specifically 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), as an additive in polymer solar cells (PSCs), showed that ATMB increased the power conversion efficiency of PSCs. This research illustrates the compound's role in improving renewable energy technologies (Jeong et al., 2011).

Development of Electron Transport Materials for OLEDs

In the field of optoelectronics, 4-(Trifluoromethyl)-benzonitrile has been investigated as an electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium ion batteries, demonstrating significant improvements in cyclic stability and efficiency. This research contributes to the advancement of materials science, particularly in the development of more efficient and durable batteries for electronic devices (Huang et al., 2014).

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N/c15-14(16,17)12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFLHNLORJOMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362608
Record name 2-[3-(trifluoromethyl)phenyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Trifluoromethyl)phenyl]benzonitrile

CAS RN

501427-87-8
Record name 2-[3-(trifluoromethyl)phenyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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